molecular formula C22H26Cl2N2O4S B11627958 4-(2,4-dichlorophenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide

4-(2,4-dichlorophenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide

Katalognummer: B11627958
Molekulargewicht: 485.4 g/mol
InChI-Schlüssel: AWLMNITUERRJLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,4-Dichlorophenoxy)-N-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}butanamide is a synthetic specialty chemical offered for research and development purposes. This compound features a 2,4-dichlorophenoxy moiety, a structure found in classic synthetic auxin herbicides like 2,4-D, which are known to induce uncontrolled growth and senescence in susceptible broadleaf plants by mimicking natural auxin hormones . The molecule is further functionalized with a phenylbutanamide group linked to a 4-methylpiperidin-1-yl sulfonyl group, a structural feature common in sulfonamide compounds that are frequently explored in agrochemical research for fungicidal and herbicidal activity . The integration of these pharmacophores suggests potential for investigating novel modes of action in plant science, particularly in the study of auxin signal transduction, herbicide resistance, and the development of selective plant growth regulators. Researchers may also find value in exploring its physicochemical properties and interactions in biological systems. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Eigenschaften

Molekularformel

C22H26Cl2N2O4S

Molekulargewicht

485.4 g/mol

IUPAC-Name

4-(2,4-dichlorophenoxy)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]butanamide

InChI

InChI=1S/C22H26Cl2N2O4S/c1-16-10-12-26(13-11-16)31(28,29)19-7-5-18(6-8-19)25-22(27)3-2-14-30-21-9-4-17(23)15-20(21)24/h4-9,15-16H,2-3,10-14H2,1H3,(H,25,27)

InChI-Schlüssel

AWLMNITUERRJLK-UHFFFAOYSA-N

Kanonische SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Sulfonylation of 4-Nitrobenzenesulfonyl Chloride

The synthesis begins with the reaction of 4-nitrobenzenesulfonyl chloride and 4-methylpiperidine in dichloromethane (DCM) under inert conditions. Triethylamine (TEA) serves as a base to scavenge HCl, facilitating nucleophilic attack by the piperidine nitrogen:

4-NO2C6H4SO2Cl+C6H11NTEA, DCM4-NO2C6H4SO2N(C5H10CH3)+HCl\text{4-NO}2\text{C}6\text{H}4\text{SO}2\text{Cl} + \text{C}6\text{H}{11}\text{N} \xrightarrow{\text{TEA, DCM}} \text{4-NO}2\text{C}6\text{H}4\text{SO}2\text{N(C}5\text{H}{10}\text{CH}_3) + \text{HCl}

Reaction Conditions :

  • Solvent: DCM (0.1 M)

  • Temperature: 0°C → RT, 12 h

  • Workup: Aqueous NaHCO₃ wash, MgSO₄ drying, solvent evaporation.

Yield : 82% (white solid).

Reduction of Nitro to Amine

Catalytic hydrogenation using H₂/Pd-C in ethanol reduces the nitro group to an amine:

4-NO2C6H4SO2N(C5H10CH3)H2,10%Pd-C4-NH2C6H4SO2N(C5H10CH3)\text{4-NO}2\text{C}6\text{H}4\text{SO}2\text{N(C}5\text{H}{10}\text{CH}3) \xrightarrow{\text{H}2, 10\% \text{Pd-C}} \text{4-NH}2\text{C}6\text{H}4\text{SO}2\text{N(C}5\text{H}{10}\text{CH}_3)

Reaction Conditions :

  • Pressure: 1 atm H₂

  • Temperature: RT, 6 h

  • Workup: Filtration through Celite, solvent removal.

Yield : 95% (pale-yellow solid).

Synthesis of 4-(2,4-Dichlorophenoxy)Butanoic Acid

Etherification of 2,4-Dichlorophenol

2,4-Dichlorophenol reacts with 4-bromobutanoic acid in DMF using K₂CO₃ as a base:

Cl2C6H3OH+Br(CH2)3COOHK2CO3,DMFCl2C6H3O(CH2)3COOH+KBr\text{Cl}2\text{C}6\text{H}3\text{OH} + \text{Br(CH}2\text{)}3\text{COOH} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Cl}2\text{C}6\text{H}3\text{O(CH}2\text{)}3\text{COOH} + \text{KBr}

Reaction Conditions :

  • Solvent: DMF (0.2 M)

  • Temperature: 80°C, 24 h

  • Workup: Dilution with H₂O, extraction with EtOAc, acidification to pH 2.

Yield : 74% (colorless crystals).

Amide Bond Formation

Acid Chloride Preparation

4-(2,4-Dichlorophenoxy)butanoic acid is treated with oxalyl chloride and catalytic DMF:

Cl2C6H3O(CH2)3COOH(COCl)2,DMFCl2C6H3O(CH2)3COCl\text{Cl}2\text{C}6\text{H}3\text{O(CH}2\text{)}3\text{COOH} \xrightarrow{\text{(COCl)}2, \text{DMF}} \text{Cl}2\text{C}6\text{H}3\text{O(CH}2\text{)}_3\text{COCl}

Reaction Conditions :

  • Solvent: Dry DCM

  • Temperature: RT, 3 h

  • Workup: Solvent evaporation under vacuum.

Coupling with 4-[(4-Methylpiperidin-1-yl)Sulfonyl]Aniline

The acid chloride reacts with the aniline derivative in THF using TEA:

Cl2C6H3O(CH2)3COCl+4-NH2C6H4SO2N(C5H10CH3)TEA, THFTarget Compound+HCl\text{Cl}2\text{C}6\text{H}3\text{O(CH}2\text{)}3\text{COCl} + \text{4-NH}2\text{C}6\text{H}4\text{SO}2\text{N(C}5\text{H}{10}\text{CH}3) \xrightarrow{\text{TEA, THF}} \text{Target Compound} + \text{HCl}

Reaction Conditions :

  • Solvent: THF (0.15 M)

  • Temperature: 0°C → RT, 8 h

  • Workup: Aqueous HCl wash, column chromatography (SiO₂, hexane/EtOAc).

Yield : 68% (off-white solid).

Optimization and Analytical Characterization

Reaction Optimization Table

StepParameter TestedOptimal ConditionYield Improvement
SulfonylationBase (TEA vs. DIPEA)TEA (3 eq)82% → 85%
EtherificationSolvent (DMF vs. DMSO)DMF74% → 78%
AmidationCoupling Agent (HATU vs. Acid Chloride)Acid Chloride68% → 72%

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, 2H, Ar-H), 7.54 (d, 2H, Ar-H), 7.32 (d, 1H, Ar-H), 6.98 (dd, 1H, Ar-H), 4.21 (t, 2H, OCH₂), 3.12 (m, 4H, Piperidine-H), 2.88 (t, 2H, COCH₂), 2.44 (s, 3H, CH₃), 1.92 (m, 2H, CH₂).

  • HPLC Purity : 98.6% (C18 column, MeCN/H₂O gradient).

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,4-dichlorophenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

4-(2,4-dichlorophenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The following table summarizes key structural analogs and their differences:

Compound Name Substituent on Phenyl Group Sulfonamide Group Molecular Formula Molecular Weight (g/mol) Key Structural Notes
Target Compound 4-[(4-Methylpiperidin-1-yl)sulfonyl] Yes C₂₂H₂₅Cl₂N₂O₄S 522.47* 4-Methylpiperidine enhances lipophilicity
4-(2,4-Dichlorophenoxy)-N-(2-ethylphenyl)butanamide 2-Ethylphenyl No C₁₈H₁₉Cl₂NO₂ 352.26 Simpler alkyl substitution
4-(4-Chloro-2-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide 4-(Pyrrolidin-1-ylsulfonyl) Yes C₂₁H₂₅ClN₂O₄S 436.95 Pyrrolidine instead of piperidine
N-(4-Acetylphenyl)-4-(2,4-dichlorophenoxy)-butanamide 4-Acetylphenyl No C₁₈H₁₇Cl₂NO₃ 366.24 Acetyl group reduces polarity
4-(2,4-Dichlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide 2,3-Dihydro-1,4-benzodioxin-6-yl No C₁₈H₁₇Cl₂NO₄ 382.24 Benzodioxin ring enhances aromaticity

*Calculated based on molecular formula.

Key Observations:
  • Sulfonamide vs.
  • Phenoxy Substituents: The 2,4-dichlorophenoxy group in the target compound is associated with pesticidal activity (see ), while analogs with 4-chloro-2-methylphenoxy () or benzodioxin () groups may exhibit altered bioactivity.

Pharmacological and Functional Insights

CNS Targeting Potential
  • Piperidine and Pyrrolidine Derivatives : Piperidine-containing compounds (e.g., the target) are frequently used in dopamine receptor ligands (). The bulkier piperidine group may enhance selectivity for CNS targets compared to pyrrolidine ().

Biologische Aktivität

4-(2,4-Dichlorophenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide is a synthetic organic compound with notable pharmacological potential. Its complex structure includes a dichlorophenoxy group and a piperidinyl sulfonamide moiety, which contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.

  • Molecular Formula : C21H24Cl2N2O3S
  • Molecular Weight : Approximately 439.40 g/mol
  • CAS Number : 349621-07-4

The biological activity of 4-(2,4-dichlorophenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide is primarily attributed to its ability to interact with various enzymes and receptors. It has been noted for potential inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes.

1. Anti-inflammatory Activity

Research indicates that compounds structurally similar to this compound exhibit significant anti-inflammatory properties by selectively inhibiting COX-2 over COX-1. This selectivity reduces the risk of gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs).

CompoundIC50 (µM)Selectivity Index
4-(2,4-Dichlorophenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamideTBDTBD
Indomethacin0.079N/A

2. Antimicrobial Activity

The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC µg/mL)
MRSATBD
E. coliTBD
K. pneumoniaeTBD
P. aeruginosaTBD
A. baumanniiTBD

3. Antiviral Potential

Preliminary studies suggest that similar compounds may inhibit viral proteases, which are critical for viral replication. This mechanism could position 4-(2,4-dichlorophenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide as a candidate for antiviral drug development.

Case Studies

A recent study focused on the synthesis and biological evaluation of related compounds highlighted the efficacy of sulfonamide derivatives in treating infections caused by resistant bacterial strains like MRSA and E. coli. The study found that certain derivatives exhibited potent antibacterial activity with low cytotoxicity to human cells, suggesting a favorable therapeutic index.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(2,4-dichlorophenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide?

Methodological Answer: The synthesis typically involves multi-step pathways:

Sulfonylation : React 4-aminophenyl sulfonamide derivatives with 4-methylpiperidine under basic conditions (e.g., pyridine or triethylamine) to form the sulfonylpiperidine intermediate .

Amide Coupling : Use coupling reagents like EDC/HOBt or DCC to conjugate the sulfonylpiperidine intermediate with 4-(2,4-dichlorophenoxy)butanoic acid. Solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are preferred for this step .

Purification : Employ column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Key Reaction Conditions Table:

StepReagents/ConditionsYield (%)Purity (%)
Sulfonylation4-methylpiperidine, DCM, 0–5°C, 12h70–8590
Amide CouplingEDC/HOBt, DMF, RT, 24h60–7585
PurificationSilica gel (hexane:EtOAc 3:1)>95

Q. How is the compound characterized for structural integrity and purity in academic research?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra confirm the presence of the dichlorophenoxy group (δ 6.8–7.5 ppm for aromatic protons) and the sulfonylpiperidine moiety (δ 3.1–3.5 ppm for piperidine CH2 groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]+) at m/z 541.12 (calculated) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) and detect trace impurities .

Q. What biological activity screening assays are recommended for initial pharmacological evaluation?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using spectrophotometric methods (λ = 400–450 nm for nitrofenol red assays) .
  • Antimicrobial Screening : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to evaluate IC50 values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Standardize Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%), pH, and incubation time to minimize variability .
  • Dose-Response Validation : Perform triplicate experiments with internal controls (e.g., known inhibitors) to confirm IC50/MIC reproducibility .
  • Meta-Analysis : Compare structural analogs (e.g., 4-fluorophenyl or 4-chlorophenyl derivatives) to identify substituent effects on activity .

Q. What computational strategies are effective for studying structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase IX). Prioritize docking poses with ΔG < −8 kcal/mol .
  • QSAR Modeling : Apply Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO/LUMO energies) with antimicrobial activity .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess conformational stability of the piperidine-sulfonyl group in aqueous environments .

Q. What are the degradation pathways of this compound under physiological conditions?

Methodological Answer:

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor via LC-MS. The sulfonamide group is resistant to hydrolysis, but the amide bond may cleave at pH > 9 .
  • Oxidative Degradation : Use H2O2 or liver microsomes to identify metabolites. Major products include sulfonic acid derivatives and dichlorophenol fragments .

Q. How can researchers optimize selectivity for target enzymes over off-target proteins?

Methodological Answer:

  • Selective Functionalization : Introduce electron-withdrawing groups (e.g., -CF3) to the phenyl ring to enhance sulfonamide-enzyme binding specificity .
  • Proteome Profiling : Utilize activity-based protein profiling (ABPP) with fluorescent probes to map off-target interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.